molecular formula C11H14N2O5S B1362818 [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid CAS No. 99842-24-7

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid

Cat. No.: B1362818
CAS No.: 99842-24-7
M. Wt: 286.31 g/mol
InChI Key: XSIMQRXFVODVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid is a sulfonamide-derived acetic acid compound characterized by a benzenesulfonyl core substituted with an acetylamino (-NHCOCH₃) group at the para position and a methyl-amino (-NCH₃) group. This compound is structurally related to pharmaceuticals and adsorbents but lacks direct literature on its specific applications. Its CAS registry number (850021-32-8) confirms its commercial availability as a research chemical .

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-8(14)12-9-3-5-10(6-4-9)19(17,18)13(2)7-11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIMQRXFVODVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361332
Record name [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99842-24-7
Record name [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the acetylation of 4-aminobenzenesulfonyl chloride to form 4-acetylamino-benzenesulfonyl chloride. This intermediate is then reacted with methylamine to introduce the methyl-amino group, followed by the addition of acetic acid to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetylamino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and amide bonds.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The methyl-amino-acetic acid moiety may also interact with cellular receptors and signaling pathways, modulating biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Benzenesulfonyl-Acetic Acid Derivatives

The table below compares [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid with structurally related compounds:

Compound Name (CAS) Key Substituents Functional Groups Potential Applications
This compound (850021-32-8) 4-acetylamino, methyl-amino, acetic acid -SO₂NH-, -COOH, -NHCOCH₃ Chelation, pharmaceutical intermediates
(2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid (60712-47-2) 4-methylphenyl, phenyl, acetic acid (R-configuration) -SO₂NH-, -COOH, -CH₃ Chiral synthesis, enzyme inhibition
2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid (MFCD00172800) 4-chlorophenyl, phenyl, acetic acid -SO₂NH-, -COOH, -Cl Heavy metal adsorption, antimicrobials
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid (1008380-11-7) Thiazolidinone ring, 4-methylphenyl, acetic acid -SO₂-, -COOH, -C=O Antidiabetic agents, kinase inhibitors
(S)-Amino-(4-chloro-phenyl)-acetic acid (Synonyms: H-Phg(4-Cl)-OH) 4-chlorophenyl, amino, acetic acid (S-configuration) -NH₂, -COOH, -Cl Peptide synthesis, chiral catalysts
Key Observations:

Substituent Effects on Reactivity: The acetylamino group in the target compound may reduce nucleophilicity compared to primary amines (e.g., H-Phg(4-Cl)-OH ) but enhance stability against oxidation.

Stereochemical Influence: The R-configuration in (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid highlights the role of chirality in biological activity, such as enzyme binding specificity. The target compound’s stereochemistry is unspecified but could significantly impact its interactions.

Thiazolidinone rings in 1008380-11-7 introduce heterocyclic rigidity, which is absent in the target compound but common in drug candidates for metabolic diseases.

Comparative Adsorption and Chelation Properties

While direct data on the target compound’s adsorption capacity are unavailable, insights can be drawn from structurally related compounds and biochar modification studies:

  • Acetic Acid Moieties: The -COOH group in the target compound may enable uranyl (UO₂²⁺) chelation via monodentate or bidentate coordination, similar to acetic acid-modified sludge-based biochar (ASBB), which achieved 97.8% uranium removal .
  • Sulfonamide Groups : Sulfonamides in compounds like 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid enhance hydrophilicity and binding to metallic ions, as observed in activated carbon systems for uranium recovery .

Biological Activity

[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by an acetylamino group attached to a benzenesulfonyl moiety, which significantly influences its interaction with biological targets. The following sections will discuss its biological activities, including enzyme inhibition, antibacterial properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H10N2O4S\text{C}_8\text{H}_{10}\text{N}_2\text{O}_4\text{S}

1. Enzyme Inhibition

One of the prominent biological activities of this compound is its ability to inhibit various enzymes. Notably, sulfonamide derivatives are known for their role in inhibiting carbonic anhydrases (CAs) and ureases, which are crucial in several physiological and pathological processes.

  • Carbonic Anhydrase Inhibition : Research indicates that derivatives of benzenesulfonamides exhibit significant inhibitory effects on different isoforms of carbonic anhydrases. For instance, compounds similar to this compound have shown nanomolar affinities towards CA I and CA II, making them potential candidates for treating conditions like glaucoma and edema .
  • Urease Inhibition : The compound also demonstrates urease inhibitory activity. Urease plays a vital role in the pathogenesis of certain infections, particularly those caused by Helicobacter pylori. Inhibitors of urease can potentially serve as therapeutic agents against these infections .

2. Antibacterial Activity

Sulfonamide derivatives are traditionally recognized for their antibacterial properties. The mechanism typically involves competitive inhibition of the bacterial enzyme dihydropteroate synthase, which is essential for folate synthesis.

  • Mechanism : The structural similarity of sulfonamides to para-aminobenzoic acid (PABA) allows them to effectively compete for binding sites on the enzyme, thereby inhibiting bacterial growth .
  • Case Studies : Various studies have reported the efficacy of sulfonamide-based compounds against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, a study demonstrated that a related sulfonamide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .

3. Antitumor Activity

Recent investigations have explored the potential anticancer properties of sulfonamide derivatives. The ability to inhibit specific enzymes involved in tumor progression has been a focal point.

  • Research Findings : A study highlighted that certain sulfonamide derivatives could induce apoptosis in cancer cells through the inhibition of carbonic anhydrases, which are often overexpressed in tumors .

Data Summary

The following table summarizes key biological activities and their corresponding findings related to this compound:

Biological ActivityMechanism/TargetReference
Carbonic Anhydrase InhibitionCompetitive inhibition
Urease InhibitionCompetitive inhibition
Antibacterial ActivityInhibition of folate synthesis
Antitumor ActivityInduction of apoptosis

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for [(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid, and how can reaction yields be maximized?

  • Methodology : A two-step synthesis is commonly employed. First, 4-acetylamino-benzenesulfonyl chloride is reacted with methylamine to form the sulfonamide intermediate. This intermediate is then coupled with chloroacetic acid under alkaline conditions (e.g., NaOH) to introduce the acetic acid moiety. Key parameters include maintaining anhydrous conditions during sulfonylation (to prevent hydrolysis) and controlling pH during the coupling step (pH 8–9) to favor nucleophilic substitution .
  • Yield Optimization : Use high-purity reagents, monitor reaction progress via TLC or HPLC, and employ catalytic agents like DMAP to enhance coupling efficiency. Yields >75% are achievable with strict temperature control (0–5°C during sulfonylation, 25–30°C during coupling) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^{13}C NMR resolve the acetylaminophenyl group (δ 2.1 ppm for CH3_3CO), sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons), and the acetic acid moiety (δ 3.8–4.2 ppm for CH2_2) .
  • IR : Confirm sulfonamide (S=O stretching at 1150–1350 cm1^{-1}) and carboxylic acid (O-H stretch at 2500–3300 cm1^{-1}) functional groups .
  • X-ray Crystallography : Resolves spatial arrangement of the sulfonyl and acetic acid groups, critical for understanding intermolecular interactions (e.g., hydrogen bonding networks) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Stability Analysis : The compound is prone to hydrolysis under extreme pH. At pH < 3, the sulfonamide bond may cleave; at pH > 10, the acetyl group undergoes deacetylation. Stability is optimal at pH 6–8 (tested via HPLC over 72 hours). Buffer systems like phosphate (pH 7.4) are recommended for biological assays .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., carbonic anhydrase)?

  • Mechanistic Study : The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition. Computational docking (e.g., AutoDock Vina) reveals that the acetylaminophenyl moiety occupies hydrophobic pockets near the active site, while the acetic acid group stabilizes interactions via hydrogen bonding with Thr198. Kinetic assays (e.g., stopped-flow spectroscopy) show competitive inhibition with Ki_i values in the nanomolar range .

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} values across studies) be resolved?

  • Data Reconciliation :

  • Purity Verification : Contradictions often arise from impurities (>95% purity required for reliable assays; validate via LC-MS) .
  • Assay Conditions : Standardize buffer composition (e.g., ionic strength affects sulfonamide-Zn2+^{2+} interactions) and temperature (enzyme activity varies ±10% at 25°C vs. 37°C) .
  • Statistical Analysis : Use multivariate regression to identify confounding variables (e.g., cell line variability in cytotoxicity assays) .

Q. What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • In Silico Modeling :

  • logP Calculation : Employ fragment-based methods (e.g., Crippen’s fragmentation) to estimate hydrophobicity. Experimental logP ≈ 1.2 (octanol/water) aligns with predictions .
  • Bioavailability : Molecular dynamics simulations (e.g., GROMACS) predict moderate intestinal absorption (50–60%) due to the carboxylic acid’s polarity. Prodrug strategies (e.g., esterification) improve permeability .

Analytical Challenges and Solutions

  • Challenge : Overlapping NMR signals for methylamino and acetic acid protons.
    Solution : Use 15^{15}N-labeled methylamine during synthesis to simplify 1^1H-15^{15}N HSQC spectra .
  • Challenge : Low solubility in polar solvents.
    Solution : Prepare sodium salts (neutralize with NaHCO3_3) for aqueous studies, achieving solubility >10 mg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.